

Fluo-5N: A Technical Guide to a Low-Affinity Calcium Indicator

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Compound of Interest

Compound Name: *Fluo-5N*
Cat. No.: *B1264630*

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This in-depth technical guide provides a comprehensive overview of **Fluo-5N**, a fluorescent calcium indicator designed for the detection of high-concentration intracellular calcium signals. This document details its core spectral and chemical properties, provides detailed experimental protocols for its application, and situates its use within the context of a key physiological signaling pathway.

Core Properties of Fluo-5N

Fluo-5N is a valuable tool for researchers studying cellular processes involving significant calcium transients, where high-affinity indicators would be saturated. An analog of Fluo-4, **Fluo-5N** possesses a significantly lower binding affinity for calcium, making it ideal for measuring calcium concentrations in the micromolar to millimolar range.[1][2] This characteristic is particularly advantageous for investigations of calcium dynamics within organelles such as the sarcoplasmic reticulum.[3]

Spectral and Chemical Characteristics

The spectral properties of **Fluo-5N** are central to its utility in fluorescence microscopy and other fluorescence-based applications. Upon binding to calcium, **Fluo-5N** exhibits a dramatic increase in fluorescence intensity, reported to be over 100-fold.[1][4] This large dynamic range provides a robust signal for detecting changes in calcium concentration.

Property	Value	Reference
Excitation Maximum (λ_{ex})	494 nm	[1][4]
Emission Maximum (λ_{em})	516 nm	[1][4]
Dissociation Constant (Kd) for Ca ²⁺	~90 μ M	[1][2]
Extinction Coefficient (ϵ) of Fluo-4	~82,000 cm ⁻¹ M ⁻¹	[5]
Quantum Yield (Φ) of Fluo-4	~0.16	[5]

Note: The extinction coefficient and quantum yield values provided are for Fluo-4, a closely related analog with similar spectral properties.[5][6][7] These values serve as a strong proxy for **Fluo-5N**.

Experimental Protocols

The successful use of **Fluo-5N**, particularly its cell-permeant acetoxymethyl (AM) ester form, relies on proper preparation and cell loading procedures. The following protocols provide a general framework that can be adapted to specific cell types and experimental conditions.

Preparation of Fluo-5N AM Stock Solution

- Reconstitution: Prepare a stock solution of **Fluo-5N** AM in the range of 2 to 5 mM using high-quality, anhydrous dimethyl sulfoxide (DMSO).[8][9]
- Storage: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.[10] Avoid repeated freeze-thaw cycles.[9]

Preparation of Fluo-5N AM Working Solution

- Thawing: On the day of the experiment, allow an aliquot of the **Fluo-5N AM** stock solution to warm to room temperature.[9]
- Dilution: Prepare a working solution with a final concentration of 2 to 20 μM in a buffer of choice, such as Hanks and Hepes buffer (HHBS).[8] For many cell lines, a final concentration of 4-5 μM is a good starting point.[9]
- Addition of Pluronic® F-127: To aid in the dispersion of the AM ester in the aqueous loading buffer, Pluronic® F-127 can be added to the working solution at a final concentration of 0.04%.[8][9]
- Addition of Probenecid (Optional): To reduce the leakage of the de-esterified indicator from the cell, an organic anion transport inhibitor like probenecid can be included in the working solution at a concentration of 1-2.5 mM.[10]

Cell Loading Procedure

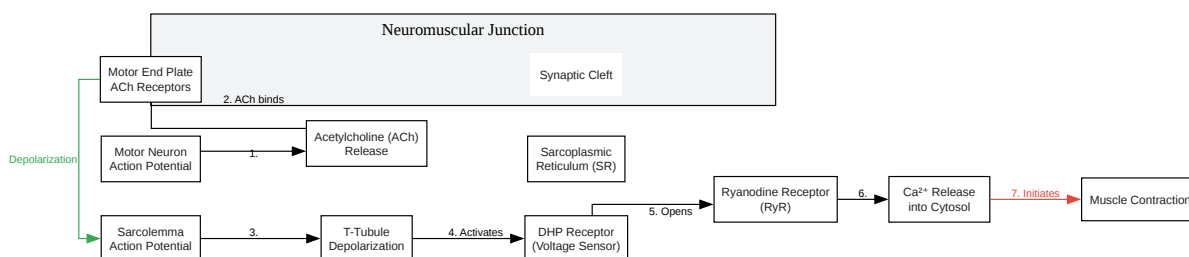
- Cell Preparation: Plate cells on a suitable imaging dish or plate and allow them to adhere overnight in growth medium.[8][9]
- Dye Loading: Replace the growth medium with the prepared **Fluo-5N AM** working solution. [8] If compounds in the growth medium interfere with dye loading, replace it with a physiological buffer like HHBS before adding the working solution.[8]
- Incubation: Incubate the cells at 37°C for 30 to 60 minutes.[9] The optimal incubation time can vary between cell types and may require empirical determination.[9]
- Washing: After incubation, remove the loading solution and wash the cells with fresh HHBS or the buffer of your choice to remove excess dye.[8] If probenecid was used during loading, it is recommended to include it in the wash buffer as well.
- De-esterification: Allow the cells to incubate for an additional 30 minutes at 37°C to ensure complete cleavage of the AM ester by intracellular esterases, which traps the active form of the dye inside the cells.
- Measurement: The cells are now ready for fluorescence measurement. Stimulate the cells as required by the experimental design and measure the fluorescence intensity at the

appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm).[8][11]

Application in a Signaling Pathway: Excitation-Contraction Coupling

A prime application for a low-affinity calcium indicator like **Fluo-5N** is the study of calcium dynamics in muscle cell contraction, a process known as excitation-contraction coupling. This pathway involves a rapid and substantial increase in intracellular calcium concentration, originating from the sarcoplasmic reticulum (SR).[1][12]

The following diagram illustrates the key steps in this signaling cascade:



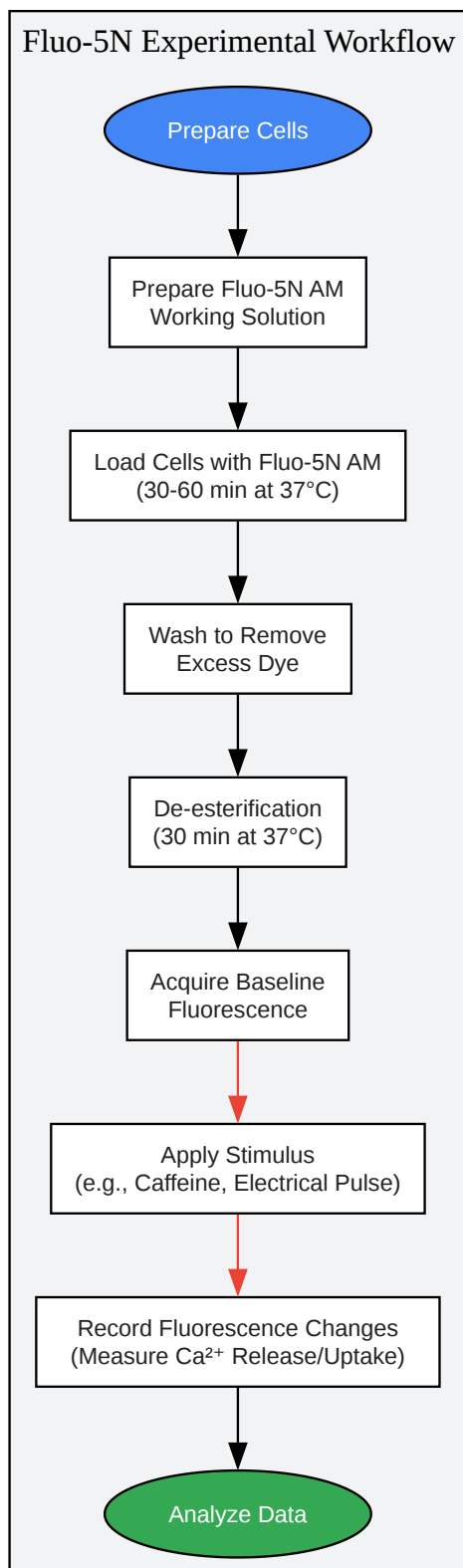
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Caption: Excitation-Contraction Coupling Pathway.

This intricate process begins with a nerve impulse and culminates in the mechanical contraction of the muscle fiber, driven by a massive efflux of calcium from the SR.[2][4] **Fluo-5N** is particularly well-suited to measure these high calcium concentrations within the SR and the subsequent transient increase in the cytosol.

Experimental Workflow for Measuring SR Calcium Dynamics

The following diagram outlines a typical experimental workflow for using **Fluo-5N** to investigate changes in sarcoplasmic reticulum calcium concentration.



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Caption: **Fluo-5N** Experimental Workflow.

This workflow provides a systematic approach to utilizing **Fluo-5N** for dynamic calcium measurements, from initial cell preparation to final data analysis. The specific stimulus and recording parameters will be dictated by the particular biological question being addressed.

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